molecular formula C28H27N3O2 B2474219 1-(3-Chlorophenyl)-4-{3-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one CAS No. 1116037-21-8

1-(3-Chlorophenyl)-4-{3-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one

Cat. No. B2474219
CAS RN: 1116037-21-8
M. Wt: 437.543
InChI Key: OGKWWHSDGFCVTH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an ethylthiazolyl group, an oxadiazolyl group, and a pyrrolidinone group . Each of these groups contributes to the overall properties of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole ring, for instance, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Apoptosis Induction and Anticancer Activity

One significant area of research involving related chemical structures is their role in apoptosis induction and potential as anticancer agents. For instance, compounds within the same family have been identified as novel apoptosis inducers through high-throughput screening assays. These compounds demonstrate activity against several breast and colorectal cancer cell lines, showcasing their potential as anticancer agents. The molecular target for these compounds has been identified as TIP47, an IGF II receptor binding protein, which suggests a specific mechanism of action that could be leveraged for targeted cancer therapies (Zhang et al., 2005).

Synthesis and Antimicrobial Activity

Another aspect of research focuses on the synthesis of thiazolo[3,2-a]pyridines and their fused derivatives, demonstrating promising anticancer activity across a range of cancer cell lines (Altuğ et al., 2011). Additionally, the antimicrobial activities of newly synthesized products have been evaluated, showing effectiveness against bacterial and fungal isolates. This highlights the compound's versatility and potential as a basis for developing new antimicrobial agents (Wardkhan et al., 2008).

Advanced Drug Delivery and Molecular Reporting

Research into the compound's structural relatives also touches on their use in advanced drug delivery systems and as molecular reporters. For example, derivatives have been explored for their fluorescent pH sensing capabilities, demonstrating reversible emission changes upon protonation and deprotonation. Such properties make them suitable for developing fluorescent sensors for biological and chemical analytes, indicating the potential for biomedical applications beyond traditional therapeutic uses (Yang et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some compounds with a thiazole ring have been found to have antimicrobial, antifungal, and antineoplastic properties .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the biological activity of similar compounds, it could be a candidate for further study in the development of new drugs .

properties

IUPAC Name

3-methyl-N-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2/c1-19-6-8-21(9-7-19)26-18-27(31-12-14-33-15-13-31)24-17-23(10-11-25(24)30-26)29-28(32)22-5-3-4-20(2)16-22/h3-11,16-18H,12-15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKWWHSDGFCVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC(=C4)C)C(=C2)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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